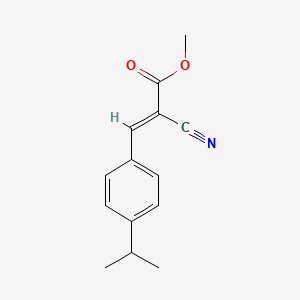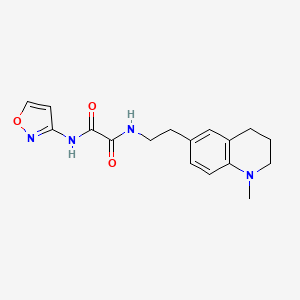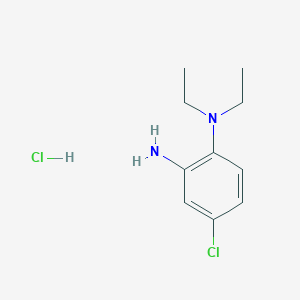
N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Amino-4-chlorophenyl)anthranilic acid” is a light brown colored crystalline solid . It has a molecular formula of C13H11ClN2O2 . It may be toxic by ingestion and is insoluble in water . It is used to make other chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-Amino-4-chlorophenyl)anthranilic acid” is represented by the SMILES stringNc1cc (Cl)ccc1Nc2ccccc2C (O)=O . The InChI key for this compound is HMVPMZFEYCGSTC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“N-(2-Amino-4-chlorophenyl)anthranilic acid” has a melting point of 191 °C (dec.) (lit.) . It is insoluble in water .作用機序
The mechanism of action of N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride is not fully understood. It is believed to act as an inhibitor of tyrosine hydroxylase, the enzyme responsible for the conversion of tyrosine to catecholamines. It has also been suggested that this compound may act as an agonist of certain receptors, such as the dopamine D2 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosine hydroxylase and to reduce the production of catecholamines. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, this compound has been shown to reduce the production of certain inflammatory cytokines, such as interleukin-1β.
実験室実験の利点と制限
The main advantage of using N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride in laboratory experiments is its ability to inhibit the activity of tyrosine hydroxylase. This allows researchers to study the effects of catecholamine depletion on various biochemical and physiological processes. However, this compound has some limitations. For example, it is not very stable and can be degraded by light or heat. In addition, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
将来の方向性
The potential applications of N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride are still being explored. Some possible future directions include the development of new synthetic methods for the production of this compound and its derivatives, the use of this compound as a tool to study the structure and function of proteins, and the use of this compound to study the mechanism of action of various drugs and other compounds. In addition, further research is needed to better understand the biochemical and physiological effects of this compound and its derivatives.
合成法
N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride can be synthesized by reacting 2-amino-4-chlorophenol with diethylamine in an aqueous solution. The reaction is typically carried out at a pH of 8-10 and a temperature of 50-60°C. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by precipitation or column chromatography.
科学的研究の応用
N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride has been extensively used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to study the mechanism of action of various drugs and other compounds. It has been used in biochemical and physiological studies, including studies of the transport of ions across cell membranes, the regulation of gene expression, and the regulation of enzyme activity.
Safety and Hazards
特性
IUPAC Name |
4-chloro-1-N,1-N-diethylbenzene-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.ClH/c1-3-13(4-2)10-6-5-8(11)7-9(10)12;/h5-7H,3-4,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKEOJZYYRKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

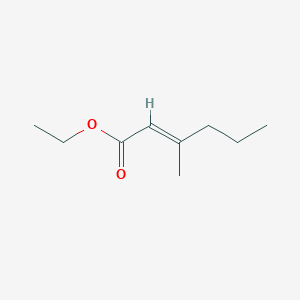
![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)
![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2942696.png)
![Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide](/img/structure/B2942698.png)
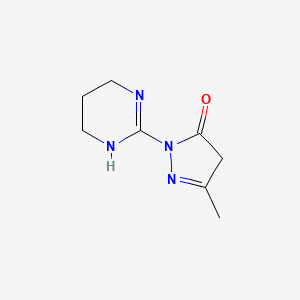

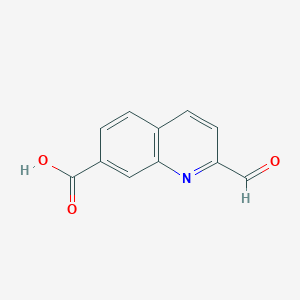
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2942704.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2942706.png)
